5-Methoxyoctahydro-1H-indole
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Overview
Description
5-Methoxyoctahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including alkaloids and neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyoctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyoctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
5-Methoxyoctahydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions, particularly those involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyoctahydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to specific sites on proteins, altering their function and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Hydroxyindole: A derivative with significant biological activity, particularly in the gut.
5-Methoxyindole: Another methoxy-substituted indole with similar properties.
Uniqueness
5-Methoxyoctahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22467-43-2 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C9H17NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h7-10H,2-6H2,1H3 |
InChI Key |
CYCROQRAXNPOIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2C(C1)CCN2 |
Origin of Product |
United States |
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